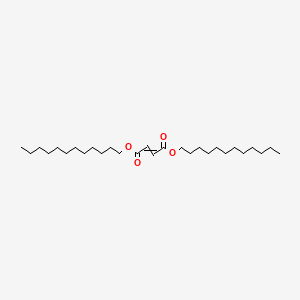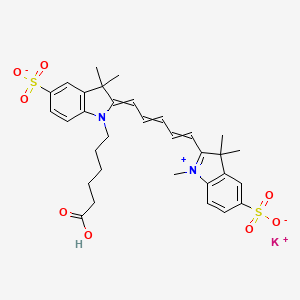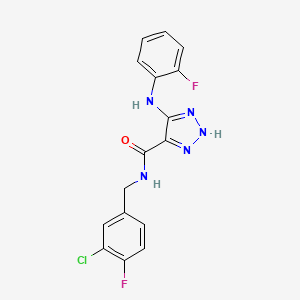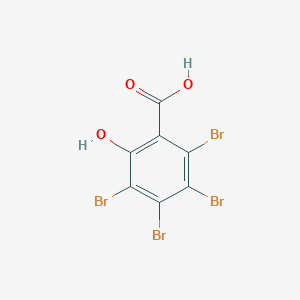
Didodecyl but-2-enedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Didodecyl but-2-enedioate, also known as didodecyl fumarate, is an organic compound with the molecular formula C28H52O4. It is a diester derived from fumaric acid and dodecyl alcohol.
準備方法
Synthetic Routes and Reaction Conditions: Didodecyl but-2-enedioate can be synthesized through the esterification of fumaric acid with dodecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the scalability and cost-effectiveness of the production process .
化学反応の分析
Types of Reactions: Didodecyl but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of dodecanoic acid and fumaric acid.
Reduction: Formation of dodecanol and but-2-enedioic acid.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
科学的研究の応用
Didodecyl but-2-enedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its biocompatibility and ability to form stable complexes with various drugs.
作用機序
The mechanism of action of didodecyl but-2-enedioate involves its interaction with molecular targets through ester linkages. The compound can form hydrogen bonds and van der Waals interactions with various biomolecules, influencing their structure and function. In drug delivery applications, it can encapsulate drugs and release them in a controlled manner, enhancing their bioavailability and therapeutic efficacy .
類似化合物との比較
Diundecyl but-2-enedioate: Similar in structure but with undecyl groups instead of dodecyl groups.
Disodium but-2-enedioate: A salt form with different solubility and reactivity properties.
Dimethyl but-2-enedioate: A smaller ester with different physical and chemical properties .
Uniqueness: Didodecyl but-2-enedioate is unique due to its long alkyl chains, which impart hydrophobic properties and enhance its solubility in non-polar solvents. This makes it particularly useful in applications requiring hydrophobic interactions, such as in the formulation of lubricants and plasticizers .
特性
分子式 |
C28H52O4 |
|---|---|
分子量 |
452.7 g/mol |
IUPAC名 |
didodecyl but-2-enedioate |
InChI |
InChI=1S/C28H52O4/c1-3-5-7-9-11-13-15-17-19-21-25-31-27(29)23-24-28(30)32-26-22-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22,25-26H2,1-2H3 |
InChIキー |
HEJZJSIRBLOWPD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorobenzyl)acetamide](/img/structure/B14107316.png)
![N-benzyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14107323.png)
![6-(3-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14107324.png)
![1-methyl-9-(4-methylphenyl)-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14107333.png)


![3-(4-chlorobenzyl)-8-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14107342.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B14107346.png)
![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B14107347.png)
![2-Benzyl-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14107352.png)
![7,9-dimethyl-1-(naphthalen-1-ylmethyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14107360.png)


![1-(4-methoxybenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14107385.png)
